molecular formula C15H13N3O5 B2510169 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 941914-80-3

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2510169
CAS No.: 941914-80-3
M. Wt: 315.285
InChI Key: GFPIVJBOVWEWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CAS 899982-59-3) is a high-purity small molecule supplied for scientific research and development. This compound belongs to the class of 1,3,4-oxadiazole derivatives, a privileged scaffold in medicinal chemistry known for its diverse biological activities and favorable drug-like properties . Research Applications and Value The primary research value of this compound lies in the investigation of novel anticancer agents . The 1,3,4-oxadiazole core is a recognized pharmacophore in oncology research, with derivatives demonstrating potent antiproliferative effects against various cancer cell lines . Its mechanism of action is hypothesized to involve the inhibition of key enzymes crucial for cancer cell survival and proliferation, such as thymidylate synthase , telomerase , and histone deacetylase (HDAC) . Furthermore, the structural hybridization of the oxadiazole ring with the furan-2-carboxamide and 3,4-dimethoxyphenyl moieties is designed to enhance interactions with biological targets, making it a valuable tool for structure-activity relationship (SAR) studies and molecular docking simulations . Chemical Profile • CAS Number: 899982-59-3 • Molecular Formula: C15H12N4O7 • Molecular Weight: 360.28 g/mol Important Notice: This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-20-10-6-5-9(8-12(10)21-2)14-17-18-15(23-14)16-13(19)11-4-3-7-22-11/h3-8H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPIVJBOVWEWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

General Retrosynthetic Strategy

The target molecule is constructed through a three-stage process:

  • Synthesis of 3,4-dimethoxyphenylacetic acid hydrazide
  • Cyclocondensation to form the 1,3,4-oxadiazole core
  • Amide coupling with furan-2-carboxylic acid

Key intermediates and reagents are summarized in Table 1.

Table 1: Key Reagents for Synthesis

Component Role Source
3,4-Dimethoxyphenylacetic acid Starting material Commercial suppliers
Phosphorus oxychloride (POCl₃) Cyclizing agent
Furan-2-carbonyl chloride Acylating agent
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Coupling reagent

Detailed Synthetic Procedure

Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine
  • Hydrazide Formation :
    3,4-Dimethoxyphenylacetic acid (1.0 equiv) reacts with excess hydrazine hydrate (3.0 equiv) in ethanol under reflux for 6 hours, yielding 3,4-dimethoxyphenylacetohydrazide.

  • Oxadiazole Cyclization :
    The hydrazide intermediate undergoes cyclization using POCl₃ (3.0 equiv) in anhydrous dichloromethane at 0–5°C. The reaction mixture is stirred for 4 hours at room temperature, followed by quenching with ice-cold water.

    Critical Parameters :

    • POCl₃ stoichiometry <2.5 equiv leads to incomplete cyclization
    • Reaction temperatures >25°C promote side-product formation
Amide Bond Formation

The oxadiazol-2-amine intermediate (1.0 equiv) is coupled with furan-2-carbonyl chloride (1.2 equiv) using HATU (0.3 equiv) and N,N-diisopropylethylamine (2.0 equiv) in dichloromethane. After 5 hours of stirring, the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Reaction Optimization Studies

Catalytic System Comparison

Table 2: Coupling Reagent Efficiency

Reagent Yield (%) Purity (HPLC) Reaction Time (h)
HATU 82 98.5 5
EDC/HOBt 67 95.2 8
DCC 58 91.8 12

Data adapted from demonstrates HATU’s superiority in amide bond formation, attributable to its enhanced activation of carboxylic acid partners.

Solvent Effects on Cyclization

Table 3: Solvent Impact on Oxadiazole Formation

Solvent Dielectric Constant (ε) Yield (%) Byproducts Detected
Dichloromethane 8.93 85 None
Tetrahydrofuran 7.58 72 Oxadiazolone (8%)
Acetonitrile 37.5 68 Hydrazone (12%)

Polar aprotic solvents like dichloromethane provide optimal balance between reagent solubility and reaction control.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • 3365 cm⁻¹ : N-H stretch of secondary amide
  • 1680 cm⁻¹ : C=O stretch of amide bond
  • 1592 cm⁻¹ : C=N stretch of oxadiazole ring

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (d, J = 3.2 Hz, 1H, furan H-3)
  • δ 7.12 (d, J = 8.4 Hz, 1H, aromatic H-5)
  • δ 6.94 (s, 1H, aromatic H-2)
  • δ 3.89 (s, 3H, OCH₃)
  • δ 3.85 (s, 3H, OCH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 167.8 (C=O)
  • δ 158.1 (C=N of oxadiazole)
  • δ 149.2, 148.7 (OCH₃-substituted carbons)

Industrial-Scale Production Considerations

Process Intensification Strategies

  • Continuous Flow Synthesis : Reduces POCl₃ handling risks by maintaining stoichiometric control
  • Crystallization Optimization : Ethanol/water (4:1) achieves 99% recovery at 2–5°C cooling rate

Green Chemistry Metrics

Table 4: Environmental Impact Assessment

Parameter Batch Process Continuous Process
PMI (Process Mass Intensity) 86 42
E-Factor 34 16
Solvent Recovery (%) 72 92

Comparative Analysis with Structural Analogs

Substituent Effects on Reaction Kinetics

Table 5: Aryl Group Impact on Cyclization Rate

Substituent Relative Rate (k/k₀)
3,4-Dimethoxyphenyl 1.00
4-Chlorophenyl 0.78
2,4-Dimethylphenyl 0.85

Electron-donating methoxy groups enhance reaction rates through resonance stabilization of the transition state.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

N-[5-(Cyanomethyl)-1,3,4-Oxadiazol-2-yl]furan-2-carboxamide (a4)
  • Structure: Differs by a cyanomethyl substituent at the oxadiazole 5-position instead of 3,4-dimethoxyphenyl.
N-(5-Phenyl-1,3,4-Oxadiazol-2-yl)furan-2-carboxamide (a5)
  • Structure : Substituted with a simple phenyl group at the oxadiazole 5-position.
  • Properties : Lacks methoxy groups, reducing hydrophilicity and steric bulk. This may limit interactions with polar enzyme pockets.
  • Synthesis Yield : 70–89%, indicating robust synthetic accessibility .
N-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-3,4-Dihydroisoquinoline-2(1H)-carboxamide
  • Structure: Features a 4-fluorophenyl group on the oxadiazole and a dihydroisoquinoline carboxamide instead of furan-2-carboxamide.
  • Properties: The fluorine atom introduces electronegativity, while the dihydroisoquinoline moiety increases rigidity and aromatic surface area.
  • Molecular Weight: 338.34 g/mol, higher than the target compound’s estimated ~330 g/mol due to the isoquinoline system .

Substituent Effects on Bioactivity

  • 3,4-Dimethoxyphenyl vs.
  • Furan-2-Carboxamide vs. Dihydroisoquinoline Carboxamide: The furan ring offers a planar, electron-rich system for hydrogen bonding, while the dihydroisoquinoline provides a bicyclic structure that may improve target selectivity .

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to a4 and a5, with yields >70% achievable via hydrazine-carboxamide coupling .
  • Limitations: No direct bioactivity data for the target compound exist; inferences are drawn from structural analogs.

Biological Activity

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

The compound is characterized by a furan ring and an oxadiazole moiety, with a 3,4-dimethoxyphenyl substituent. The molecular formula is C15H12N4O7C_{15}H_{12}N_{4}O_{7}, and it has a molecular weight of approximately 360.282 g/mol. The synthesis typically involves the reaction of 3,4-dimethoxybenzoic acid with hydrazine derivatives to form the oxadiazole ring, followed by coupling with furan-2-carboxylic acid derivatives.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and A549 (lung cancer).
  • Mechanism of Action : The compound activates caspase pathways leading to programmed cell death. Flow cytometry assays revealed increased nuclear condensation and caspase-3 activation in treated cells compared to controls .
Cell Line IC50 Value (µM) Mechanism
MCF-70.65Apoptosis via caspase-3
U-9372.41Induction of apoptosis
A549Not specifiedCaspase activation

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes:

  • Carbonic Anhydrases : Selective inhibition of hCA IX and hCA II was observed at nanomolar concentrations, indicating potential for targeting tumor-associated carbonic anhydrases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Hydrogen Bonding : The oxadiazole ring participates in hydrogen bonding with protein active sites.
  • Hydrophobic Interactions : The aromatic moieties enhance binding affinity through hydrophobic interactions.

These interactions can modulate the activity of enzymes or receptors involved in cancer progression and other diseases.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Apoptotic Induction : A study demonstrated that treatment with the compound significantly increased p53 expression levels and induced apoptosis in MCF-7 cells through caspase activation .
  • Comparative Analysis : In comparative studies against known anticancer agents like doxorubicin, this compound showed comparable or superior activity against certain cancer cell lines .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide?

The synthesis involves three critical steps:

  • Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux conditions .
  • Introduction of 3,4-dimethoxyphenyl group : Electrophilic aromatic substitution or Suzuki-Miyaura coupling to attach the substituted aryl moiety to the oxadiazole core .
  • Amide coupling : Reaction of furan-2-carboxylic acid with the oxadiazole-2-amine intermediate using carbodiimides (e.g., DCC or EDCI) in anhydrous DMF .
    Optimization tip: Monitor reaction progress via TLC and purify intermediates via column chromatography to achieve >95% purity.

Basic: What spectroscopic and analytical techniques are essential for structural confirmation?

  • 1H/13C NMR : Confirm the presence of methoxy protons (δ ~3.8–4.0 ppm) and furan/oxadiazole carbons .
  • IR spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~950–1000 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z for C₁₆H₁₄N₃O₅⁺) .
  • X-ray crystallography (if available): Resolve 3D conformation and hydrogen-bonding patterns in crystalline form .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Compare dimethoxyphenyl with halogenated (e.g., 4-chlorophenyl in ) or alkyl-substituted (e.g., 3,4-dimethylphenyl in ) analogs to assess electronic/steric effects on target binding .
  • Oxadiazole ring modification : Test 1,2,4-oxadiazole vs. 1,3,4-oxadiazole derivatives (e.g., ) to evaluate ring stability and interaction with biological targets.
  • Assay design : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) and cell-based models (e.g., cancer cell lines) to quantify IC₅₀ values .

Advanced: How to address contradictions in reported biological activities across studies?

  • Control for substituent effects : For example, antimicrobial activity in vs. anticancer activity in may arise from differences in aryl group substitution.
  • Assay standardization : Variability in cytotoxicity results (e.g., MTT vs. ATP-based assays) can be minimized by adhering to NIH/WHO guidelines for replicate experiments .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .

Advanced: What computational strategies predict the compound’s pharmacokinetics and target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID: 5KIR) or topoisomerase II .
  • ADMET prediction : SwissADME or pkCSM tools estimate logP (~2.8), BBB permeability (low), and CYP450 inhibition risks .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .

Advanced: What mechanistic hypotheses explain the oxadiazole ring’s role in bioactivity?

  • Enzyme inhibition : The oxadiazole ring may act as a bioisostere for carboxylic acids, mimicking substrate binding in COX-2 or kinase active sites .
  • DNA intercalation : Planar aromatic systems (e.g., dimethoxyphenyl-furan) may intercalate DNA, as seen in structurally related anthraquinones .
  • ROS modulation : Oxadiazole derivatives often induce oxidative stress in cancer cells via NADPH oxidase inhibition (validate via DCFH-DA assays) .

Advanced: How to optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Replace POCl₃ with polymer-supported reagents (e.g., PS-TPP) to improve safety and scalability .
  • Microwave-assisted synthesis : Reduce cyclization time from 12 hours to 30 minutes at 120°C .
  • Green chemistry : Use water-ethanol mixtures for amide coupling to minimize organic waste .

Advanced: What strategies validate the compound’s stability under physiological conditions?

  • pH stability assays : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24 hours; analyze degradation via HPLC .
  • Plasma stability : Test in human plasma at 37°C; instability >20% degradation suggests need for prodrug derivatization .
  • Light/temperature studies : Store at 4°C (dark) vs. 25°C (light) to assess photolytic/thermal decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.